molecular formula C26H27N3O3S2 B2990364 N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252917-54-6

N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2990364
CAS RN: 1252917-54-6
M. Wt: 493.64
InChI Key: DRBRZDVPDCZZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H27N3O3S2 and its molecular weight is 493.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Compounds structurally related to the query show potent inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential applications in cancer therapy. For example, a study synthesized classical and nonclassical analogues as potential dual inhibitors, with one classical analogue demonstrating potent inhibitory activities against human TS and DHFR (Gangjee et al., 2008).

Antimicrobial Activities

Chemical modifications of certain compounds have led to derivatives with potent antimicrobial activities against gram-negative bacteria, suggesting possible applications in developing new antibacterial agents (Kishimoto et al., 1984).

Antitumor Activity

Synthesis and evaluation of certain derivatives have shown significant antitumor activities, presenting potential applications in anticancer drug development. For instance, the design, synthesis, and in vitro cytotoxic activity assessment of certain derivatives indicated appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Corrosion Inhibitors

Some derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic media, demonstrating potential industrial applications in corrosion protection (Abdallah et al., 2018).

Fluorescence Binding Studies

Investigations into the fluorescence binding of certain derivatives with bovine serum albumin (BSA) suggest applications in understanding protein-ligand interactions, which is crucial for drug development processes (Meng et al., 2012).

properties

IUPAC Name

N-(4-butylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-3-4-6-18-9-11-20(12-10-18)27-23(30)17-34-26-28-22-13-14-33-24(22)25(31)29(26)16-19-7-5-8-21(15-19)32-2/h5,7-15H,3-4,6,16-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBRZDVPDCZZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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